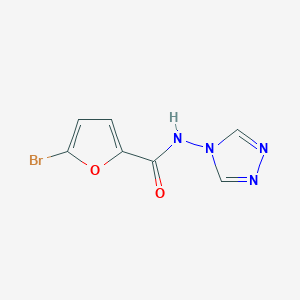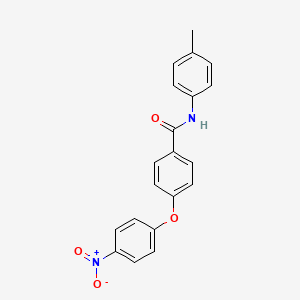
5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of furan and triazole, and its unique structure makes it a promising candidate for use in a variety of fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of 5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which play a role in DNA repair and other cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce cell death. In vivo studies have demonstrated that 5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide can reduce the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide in lab experiments is its ability to selectively inhibit PARP enzymes, making it a useful tool for studying enzyme function. However, one limitation of this compound is its potential toxicity, particularly at high concentrations.
Future Directions
There are several potential future directions for research on 5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide. One area of interest is the development of new drug candidates based on this compound, particularly for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of this compound, including its interactions with PARP enzymes and other cellular proteins. Additionally, further research is needed to determine the optimal conditions for the use of 5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide in lab experiments, including the appropriate concentrations and methods of delivery.
Synthesis Methods
The synthesis of 5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide can be achieved through a multi-step process that involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate can then be reacted with 5-amino-1,2,4-triazole to form the target compound.
Scientific Research Applications
5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide has been studied for its potential applications in a variety of scientific fields. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. In pharmacology, 5-bromo-N-4H-1,2,4-triazol-4-yl-2-furamide has been investigated for its potential as a drug candidate, particularly in the treatment of cancer and other diseases.
properties
IUPAC Name |
5-bromo-N-(1,2,4-triazol-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O2/c8-6-2-1-5(14-6)7(13)11-12-3-9-10-4-12/h1-4H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZGGKHUXIZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NN2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5713645.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)
![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)
![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)

